2-(4-methyl-1H-pyrazol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDOROFFCNCNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424497 | |
| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956364-44-6 | |
| Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies
Established Synthetic Pathways for 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid
Established methods for synthesizing the target compound typically follow a sequential two-step process involving the initial construction of the heterocyclic core followed by its functionalization.
The foundational precursor, 4-methylpyrazole (B1673528), is commonly synthesized via the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. This classical approach remains a cornerstone of pyrazole (B372694) chemistry.
A well-documented method involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane (B48018) with hydrazine sulfate. ijisrt.comnewdrugapprovals.org In this process, the acetal (B89532) serves as a synthon for malondialdehyde. The reaction proceeds at elevated temperatures, and after neutralization and extraction, 4-methylpyrazole is isolated by vacuum distillation. newdrugapprovals.orgchemicalbook.com Another pathway utilizes isobutyraldehyde, which reacts with hydrazine hydrate (B1144303) in the presence of sulfuric acid and an iodine catalyst. chemicalbook.com
These traditional methods, while effective, often require harsh conditions and multi-step procedures to prepare the necessary precursors. ijisrt.comnewdrugapprovals.org
Table 1: Comparison of Established Synthetic Routes to 4-Methylpyrazole
| Starting Material(s) | Reagents | Key Conditions | Reported Yield | Reference(s) |
| 1,1,3,3-Tetraethoxy-2-methylpropane | Hydrazine Hydrosulfate, Water | 80°C, 3 hours | 84% | newdrugapprovals.orgchemicalbook.com |
| Isobutyraldehyde | Hydrazine Hydrate, H₂SO₄, NaI | 125-135°C | 49% | chemicalbook.com |
| 3-Ketobutanal dimethyl acetal | Hydrazine | Not specified | Not specified | Implied Precursor |
This table is interactive. Click on the headers to sort the data.
Once 4-methylpyrazole is obtained, the acetic acid group is typically introduced at the N1 position of the pyrazole ring. The most common and direct method for this transformation is N-alkylation.
This involves reacting 4-methylpyrazole with an ethyl haloacetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate, in the presence of a base. Common bases used for this purpose include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724). This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated pyrazole nitrogen attacks the electrophilic carbon of the ethyl haloacetate. The resulting product is ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.
The final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide (B78521) or lithium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final product, this compound. While acid-catalyzed alkylation methods using electrophiles like trichloroacetimidates have been developed for pyrazoles, they can lead to mixtures of regioisomers with unsymmetrical pyrazoles. mdpi.com
Novel Synthetic Approaches and Methodological Advancements for this compound and its Analogs
Recent advancements in organic synthesis have focused on improving efficiency, atom economy, and environmental friendliness. These modern strategies are applicable to the synthesis of this compound and its analogs.
One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, offer significant advantages by avoiding lengthy separation processes and purification of intermediates. For pyrazole synthesis, a one-pot approach could involve the in-situ formation of a 1,3-dicarbonyl intermediate from a ketone and an acid chloride, which then reacts with hydrazine without isolation. rsc.orgstackexchange.com For instance, a ketone can be treated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form an enolate, which is then acylated. The resulting diketone is subsequently cyclized with hydrazine hydrate in the same vessel. stackexchange.com Acetic acid is often used in such sequences to neutralize the base and catalyze the final cyclocondensation step. nih.govalliedacademies.org Applying this to the target molecule, one could envision a one-pot reaction starting from precursors of the 4-methyl-substituted diketone, followed by the addition of hydrazine and finally an alkylating agent like ethyl chloroacetate, though this would be a complex, multi-component, one-pot sequence.
Multicomponent reactions (MCRs) are a powerful tool in which three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. rsc.org MCRs are highly convergent and atom-economical. The synthesis of pyrazole derivatives, particularly complex ones, has greatly benefited from MCRs. nih.govbeilstein-journals.org
A common four-component reaction for synthesizing pyrazole-containing fused rings, such as pyrano[2,3-c]pyrazoles, involves an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govias.ac.in While not directly yielding the target molecule, these reactions showcase the power of MCRs in rapidly building molecular complexity around the pyrazole core. rsc.org A hypothetical MCR for an analog of the target compound could involve a three-component coupling of a hydrazine derivative, a suitable three-carbon building block for the 4-methylpyrazole core, and a reactant that simultaneously introduces the acetic acid moiety or a precursor. For example, reactions involving hydrazines, β-ketoesters, and aldehydes are well-established for creating highly substituted pyrazoles. beilstein-journals.org
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In pyrazole synthesis, this has led to the development of solvent-free reactions, the use of aqueous media, and the application of reusable catalysts. ias.ac.in
Energy-efficient techniques such as microwave irradiation and ultrasound assistance have been shown to accelerate pyrazole synthesis, often leading to higher yields in shorter reaction times compared to conventional heating. alliedacademies.orgnih.gov For instance, the four-component synthesis of pyrano[2,3-c]pyrazole derivatives has been successfully carried out using microwave irradiation, significantly reducing reaction times. nih.gov The use of water as a solvent is another key aspect of green pyrazole synthesis, as it is non-toxic, inexpensive, and environmentally benign. nih.govias.ac.in
Table 2: Application of Green Chemistry Principles in Pyrazole Synthesis
| Green Approach | Technique/Catalyst | Key Advantages | Typical Substrates | Reference(s) |
| Alternative Energy | Microwave Irradiation | Reduced reaction time, higher yields | Aldehydes, malononitrile, β-ketoesters, hydrazines | alliedacademies.orgnih.gov |
| Alternative Energy | Ultrasound Irradiation | Shorter reaction times, high yields, often catalyst-free | Aldehydes, malononitrile, β-ketoesters, hydrazines | nih.gov |
| Green Solvents | Water | Environmentally benign, inexpensive, non-toxic | Aldehydes, malononitrile, β-ketoesters, hydrazines | nih.govias.ac.in |
| Catalysis | Nano-ZnO | Reusable catalyst, high yields, easy work-up | Phenylhydrazine, ethyl acetoacetate | mdpi.commdpi.com |
| Catalysis | Taurine (in water) | Biodegradable catalyst, broad substrate scope | Aldehydes, malononitrile, β-ketoesters, hydrazines | rsc.org |
| Solvent-Free | Grinding/Heating | Avoids toxic solvents, simple procedure | Hydrazine, malononitrile, ethyl acetoacetate, aldehydes | ias.ac.in |
This table is interactive. Click on the headers to sort the data.
Applying these principles to the synthesis of this compound could involve performing the N-alkylation step using a phase-transfer catalyst in an aqueous system or using a recyclable catalyst under solvent-free conditions.
Functional Group Transformations and Derivatization Strategies of the Acetic Acid Moiety
The carboxylic acid group of this compound is a versatile functional handle that allows for a variety of chemical transformations. These modifications are crucial for altering the compound's physicochemical properties and for constructing more complex molecules. The primary derivatization strategies focus on reactions characteristic of carboxylic acids, including esterification, amidation, and decarboxylation.
Esterification of this compound is a fundamental transformation that converts the carboxylic acid into an ester. This is often a key step in multi-step syntheses, as esters can serve as protecting groups or as precursors for other functional groups like amides and hydrazides.
Standard acid-catalyzed esterification, such as the Fischer-Speier method, can be employed. This typically involves refluxing the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol) with a catalytic amount of a strong mineral acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). Another common method is the alkylation of the carboxylate salt with an alkyl halide.
More modern and milder methods utilize coupling agents to facilitate the reaction at room temperature, which is beneficial for sensitive substrates. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM). researchgate.net This reagent activates the carboxylic acid, allowing for a rapid and efficient reaction with an alcohol in the presence of a non-nucleophilic base like N-methylmorpholine (NMM). researchgate.net The reaction proceeds smoothly with a range of alcohols, from simple primary alcohols to more sterically hindered secondary alcohols. researchgate.net
| Reagent/Method | Alcohol | Conditions | Product |
| H₂SO₄ (catalytic) | Methanol | Reflux | Methyl 2-(4-methyl-1H-pyrazol-1-yl)acetate |
| SOCl₂ | Ethanol (B145695) | Reflux, then add alcohol | Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate |
| DMTMM, NMM | Isopropyl alcohol | THF, Room Temperature | Isopropyl 2-(4-methyl-1H-pyrazol-1-yl)acetate |
| K₂CO₃, Alkyl Halide | Benzyl Bromide | DMF, Room Temperature | Benzyl 2-(4-methyl-1H-pyrazol-1-yl)acetate |
The carboxylic acid moiety can be readily converted into amides and hydrazides, which are important functional groups in many biologically active compounds. There are two primary routes to these derivatives: activation of the carboxylic acid itself or conversion from a corresponding ester.
From Esters: The most common method for synthesizing amides and hydrazides involves the nucleophilic acyl substitution of a corresponding ester, such as ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate.
Hydrazide Formation: Reacting the ester with hydrazine hydrate (N₂H₄·H₂O), typically in a protic solvent like ethanol and under reflux, yields the corresponding acetohydrazide. This reaction is generally high-yielding and serves as a key step for building more complex heterocyclic systems. researchgate.net
Amide Formation: Similarly, amides can be formed by the aminolysis of the ester. The reaction involves heating the ester with a primary or secondary amine (e.g., isopropylamine, morpholine, piperidine). This process may require elevated temperatures or prolonged reaction times depending on the nucleophilicity and steric bulk of the amine.
From the Carboxylic Acid: Alternatively, the carboxylic acid can be activated first to facilitate the reaction with an amine or hydrazine.
Acid Chloride Formation: A classic method involves converting the carboxylic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. ptfarm.plresearchgate.net The resulting 2-(4-methyl-1H-pyrazol-1-yl)acetyl chloride is then reacted with the desired amine or hydrazine, often in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. ptfarm.pl
Peptide Coupling Reagents: Modern peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to form amides under mild conditions, avoiding the need for harsh reagents like thionyl chloride.
| Starting Material | Reagent(s) | Product Type | Example Product |
| Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate | Hydrazine Hydrate | Hydrazide | 2-(4-Methyl-1H-pyrazol-1-yl)acetohydrazide |
| Ethyl 2-(4-methyl-1H-pyrazol-1-yl)acetate | Morpholine | Amide | 1-Morpholino-2-(4-methyl-1H-pyrazol-1-yl)ethanone |
| This compound | 1. SOCl₂ 2. Aniline | Amide | N-Phenyl-2-(4-methyl-1H-pyrazol-1-yl)acetamide |
| This compound | 1. EDC, HOBt 2. Benzylamine | Amide | N-Benzyl-2-(4-methyl-1H-pyrazol-1-yl)acetamide |
Decarboxylation is the removal of the carboxyl group, typically released as carbon dioxide (CO₂). While specific studies on the decarboxylation of this compound are not extensively documented, potential pathways can be inferred from the general behavior of carboxylic acids.
Direct thermal decarboxylation of this compound to yield 1,4-dimethylpyrazole (B91193) would likely require harsh conditions and high temperatures, as the intermediate carbanion on the adjacent methylene (B1212753) group is not particularly stable.
More plausible routes involve specific chemical activation:
Oxidative Decarboxylation: This pathway involves the use of an oxidizing agent. For example, methods using hypervalent iodine reagents or copper catalysts with molecular oxygen have been used for the oxidative decarboxylation of phenylacetic acids to form aromatic carbonyl compounds. organic-chemistry.org By analogy, such conditions could potentially convert this compound into 1-(4-methyl-1H-pyrazol-1-yl)formaldehyde, although this has not been specifically reported.
Barton Decarboxylation: This radical-based method involves converting the carboxylic acid into a thiohydroxamate ester, followed by radical-induced decarboxylation. This is a versatile method for removing a carboxyl group and replacing it with a hydrogen atom. organic-chemistry.org
Instability during Hydrolysis: In some cases involving related heterocyclic acetic acids, partial decarboxylation has been observed as an unwanted side reaction during the saponification (hydrolysis) of esters, especially under harsh basic or acidic conditions at high temperatures. This suggests that the C-C bond can be labile under certain conditions.
Mechanistic and Kinetic Studies of this compound Synthesis
The synthesis of this compound is typically achieved via the N-alkylation of 4-methylpyrazole with a two-carbon electrophile containing a carboxyl group or its synthetic equivalent, such as ethyl chloroacetate. The mechanism and kinetics of this reaction are governed by the principles of nucleophilic substitution.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The 4-methylpyrazole molecule contains two nitrogen atoms, both of which are potential nucleophiles. However, the N-alkylation occurs regioselectively.
Proposed Mechanism:
Deprotonation (Optional but common): In the presence of a base (e.g., K₂CO₃, NaH), the N-H proton of 4-methylpyrazole is removed to form the more nucleophilic pyrazolate anion.
Nucleophilic Attack: The lone pair of electrons on a nitrogen atom of 4-methylpyrazole (or its anion) attacks the electrophilic α-carbon of the haloacetic acid ester (e.g., ethyl chloroacetate), which bears a partial positive charge due to the inductive effect of the adjacent ester and halogen groups.
Transition State: A trigonal bipyramidal transition state is formed where the nucleophilic nitrogen is forming a new bond to the carbon, and the bond to the leaving group (e.g., chloride) is breaking.
Displacement: The leaving group is displaced, resulting in the formation of the N-alkylated pyrazole product. If an ester was used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.
Regioselectivity: 4-methylpyrazole can theoretically be alkylated at either N1 or N2. The major product is typically the 1-substituted isomer, this compound. This selectivity is primarily controlled by sterics. The N2 position is flanked by the methyl group at C3 and the nitrogen at N1, making it more sterically hindered than the N1 position. Therefore, the electrophile preferentially attacks the less hindered N1 atom.
Kinetics: The reaction is expected to follow second-order kinetics, with the rate being dependent on the concentration of both the pyrazole nucleophile and the alkylating agent. Rate = k[4-methylpyrazole][alkylating agent]
Several factors influence the rate and efficiency of the synthesis:
| Factor | Effect on Reaction |
| Base | A strong base (e.g., NaH) completely deprotonates the pyrazole, significantly increasing its nucleophilicity and accelerating the reaction rate compared to weaker bases (e.g., K₂CO₃). |
| Solvent | Polar aprotic solvents like DMF or acetonitrile are typically used as they can solvate the cation of the base while not solvating the nucleophilic anion, thus enhancing its reactivity. |
| Leaving Group | The reaction rate depends on the quality of the leaving group on the alkylating agent. The order of reactivity is generally I > Br > Cl. |
| Temperature | Increasing the temperature generally increases the reaction rate, as per the Arrhenius equation. However, excessive heat can lead to side reactions. |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
The ¹H NMR spectrum provides a map of all the proton environments in the molecule. For this compound, distinct signals are expected for the protons on the pyrazole (B372694) ring, the methyl substituent, the methylene (B1212753) bridge, and the carboxylic acid group. The expected chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the adjacent atoms and functional groups.
The pyrazole ring contains two non-equivalent aromatic protons, H3 and H5, which typically appear as singlets or narrow doublets due to small long-range couplings. The methyl group protons on the ring are expected to produce a sharp singlet. The methylene protons of the acetic acid moiety, being adjacent to the pyrazole nitrogen and the carbonyl group, will also appear as a singlet. The acidic proton of the carboxyl group is often broad and its chemical shift can be highly variable depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| H5 (Pyrazole) | ~7.5 | Singlet | 1H |
| H3 (Pyrazole) | ~7.3 | Singlet | 1H |
| CH₂ (Methylene) | ~4.9 | Singlet | 2H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides information about the carbon skeleton. In this compound, six unique carbon signals are anticipated: three for the pyrazole ring, one for the methyl group, one for the methylene group, and one for the carbonyl carbon of the carboxylic acid. The carbonyl carbon is characteristically found far downfield (at a high chemical shift).
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carbonyl) | 170 - 175 |
| C5 (Pyrazole) | ~138 |
| C3 (pyrazole) | ~129 |
| C4 (Pyrazole) | ~115 |
| CH₂ (Methylene) | ~50 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this molecule, a COSY spectrum would primarily confirm the absence of short-range coupling for the singlet signals but could reveal weak, long-range couplings, for instance, between the pyrazole proton H5 and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. nih.gov It is invaluable for definitively assigning the signals for the CH, CH₂, and CH₃ groups. For example, it would link the proton signal at ~2.0 ppm to the carbon signal at ~9 ppm, confirming their assignment to the methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. youtube.com This allows for the assembly of the entire molecular structure by connecting different spin systems. Key HMBC correlations would include the link from the methylene (CH₂) protons to the pyrazole ring carbons (C3 and C5) and the carbonyl carbon (C=O), confirming the attachment of the acetic acid group to the N1 position of the pyrazole.
Table 3: Key Expected 2D NMR Correlations
| Experiment | Key Correlations | Information Gained |
|---|---|---|
| HSQC | H5 ↔ C5; H3 ↔ C3; CH₂ ↔ CH₂; CH₃ ↔ CH₃ | Direct C-H bond correlations |
| HMBC | CH₂ protons ↔ C3, C5, C=O | Confirms N1-substitution and acetic acid structure |
| CH₃ protons ↔ C3, C4, C5 | Confirms position of the methyl group at C4 | |
| H3 proton ↔ C4, C5 | Confirms pyrazole ring connectivity |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.
The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. masterorganicchemistry.com One of the most distinct peaks will be the strong, sharp absorption corresponding to the carbonyl (C=O) stretch, typically found around 1700-1730 cm⁻¹. masterorganicchemistry.com Other significant bands include C-H stretches for the methyl, methylene, and pyrazole ring protons (around 2800-3100 cm⁻¹), and C=N and C=C stretching vibrations from the pyrazole ring in the 1400-1600 cm⁻¹ fingerprint region.
Table 4: Expected Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500 - 3300 | O-H stretch (broad) | Carboxylic Acid |
| 2850 - 3100 | C-H stretch | Methyl, Methylene, Pyrazole C-H |
| 1700 - 1730 | C=O stretch (strong, sharp) | Carboxylic Acid |
| 1400 - 1600 | C=N / C=C stretch | Pyrazole Ring |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental composition and molecular formula (C₆H₈N₂O₂). The monoisotopic mass of the compound is 140.05858 Da. uni.lu
Electrospray ionization (ESI) is a soft ionization technique commonly used for this type of molecule. In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. uni.lu
Table 5: Predicted ESI-MS Adducts
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 141.06586 |
| [M+Na]⁺ | 163.04780 |
Source: PubChem CID 6485345 uni.lu
Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural information. A common fragmentation pathway for this molecule would likely involve the loss of the carboxyl group (•COOH, 45 Da) or a neutral loss of carbon dioxide (CO₂, 44 Da) from the deprotonated molecule. Another prominent fragmentation would be the cleavage of the bond between the methylene group and the pyrazole ring, leading to characteristic fragment ions.
X-ray Diffraction Crystallography for Solid-State Molecular Geometry
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.com
This analysis would confirm the planarity of the pyrazole ring. Furthermore, it would reveal the conformation of the acetic acid side chain relative to the ring. Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing. For a carboxylic acid, strong intermolecular hydrogen bonds are expected. It is highly probable that the molecules would form centrosymmetric dimers in the solid state, with two molecules linked by a pair of O-H···O=C hydrogen bonds between their carboxylic acid groups. This is a very common and stable motif for carboxylic acids in the solid state.
Table 6: Typical Bond Lengths Expected from Crystallographic Analysis
| Bond | Typical Length (Å) |
|---|---|
| C=O (Carbonyl) | 1.20 - 1.23 |
| C-O (Carboxyl) | 1.31 - 1.34 |
| N-N (Pyrazole) | 1.32 - 1.36 |
| C-N (Pyrazole) | 1.33 - 1.38 |
| C=C (Pyrazole) | 1.35 - 1.39 |
| C-C (Methyl) | 1.49 - 1.52 |
Note: Values are typical ranges for similar structures found in crystallographic databases.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for probing the electronic structure and optical properties of molecules like this compound. This method measures the absorption of UV or visible light by a compound, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides valuable information about the electronic transitions within the molecule, which are influenced by its structural features, including the pyrazole ring and the acetic acid moiety.
The position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of substituents on the pyrazole ring, as well as the solvent used for the measurement. For instance, the presence of the methyl group at the 4-position and the acetic acid group at the 1-position of the pyrazole ring in this compound would be expected to influence its electronic absorption spectrum. The solvent polarity can also play a significant role, potentially causing a shift in the absorption bands (solvatochromism). A bathochromic (red) or hypsochromic (blue) shift can occur depending on the nature of the electronic transition and the stabilization of the ground and excited states by the solvent.
Theoretical studies, often employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental findings by predicting the electronic absorption spectra and helping to assign the observed transitions. Such computational analyses for similar pyrazole derivatives have provided insights into their electronic behavior. physchemres.org
Detailed Research Findings
A comprehensive search of scientific literature did not yield specific experimental or theoretical UV-Vis spectroscopic data for this compound. Research on other pyrazole derivatives indicates that these compounds exhibit characteristic UV absorption bands. For example, studies on other substituted pyrazoles have reported absorption maxima in the UV region, which are attributed to the electronic transitions within the pyrazole ring. mdpi.comresearchgate.net The exact absorption wavelengths and molar absorptivities are highly dependent on the specific substitution pattern and the experimental conditions.
Due to the absence of specific data for the target compound, a data table for its UV-Vis spectroscopic properties cannot be provided at this time. Further experimental investigation is required to fully characterize the electronic structure and optical properties of this compound.
Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound “this compound” is not publicly available. Published research on Density Functional Theory (DFT) and molecular docking simulations focuses on other, often more complex, pyrazole derivatives.
Therefore, it is not possible to provide a scientifically accurate article that strictly adheres to the requested outline for this specific compound. Generating content for the specified sections—such as Geometry Optimization, HOMO-LUMO analysis, Vibrational Frequency Calculations, Binding Affinity Prediction, and Identification of Key Interacting Residues—would require specific computational results that are absent from the current body of research.
To fulfill this request, one would need access to dedicated computational studies performed on “this compound,” which are not found in the searched scientific databases. Information on related but distinct pyrazole analogs cannot be substituted due to the strict requirement to focus solely on the specified compound.
Computational and Theoretical Investigations
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrazole (B372694) derivatives, including compounds structurally related to 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, QSAR studies are instrumental in predicting the biological activity of novel molecules and guiding the design of compounds with enhanced potency.
In a typical QSAR study, molecular descriptors are calculated for a set of molecules with known activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity.
For instance, 2D and 3D QSAR analyses have been applied to a range of pyrazole-like compounds to understand their potential as acetylcholinesterase (AChE) inhibitors, which is relevant in the context of Alzheimer's disease. A 2D QSAR model might highlight the importance of molecular volume and the number of multiple bonds for activity. 3D QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide insights into the spatial arrangement of favorable and unfavorable structural features. These models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties would increase or decrease activity, thereby guiding further chemical synthesis. rsc.org
A 4D-QSAR study on pyrazole pyridine (B92270) carboxylic acid derivatives utilized an electron conformational-genetic algorithm approach to identify the pharmacophore and predict biological activity. nih.gov This advanced method considers the conformational flexibility of the molecules, adding another dimension to the structure-activity relationship analysis. nih.gov The resulting models demonstrated a strong correlation between the predicted and experimental activities, showcasing the predictive power of QSAR in the development of new pyrazole-based therapeutic agents. nih.gov
Table 1: Key Parameters in a Representative QSAR Study of Pyrazole Derivatives
| Parameter | Value | Significance |
| R² (training set) | 0.889 | Indicates a good fit of the model to the training data. nih.gov |
| q² (cross-validation) | 0.839 | Demonstrates the predictive ability of the model. nih.gov |
| Standard Error (training) | 0.066 | Represents the deviation of the predicted values from the experimental values. nih.gov |
| External Validation (q² ext) | 0.750 - 0.824 | Confirms the robustness and predictive capacity of the model on an external dataset. nih.gov |
This table is illustrative of QSAR validation parameters and is based on a study of pyrazole pyridine carboxylic acid derivatives, not this compound specifically.
Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For compounds like this compound and its analogs, MD simulations provide detailed insights into their dynamic behavior, conformational flexibility, and interactions with their biological targets and surrounding solvent molecules.
In the context of drug design, MD simulations are often performed on a ligand-protein complex to assess its stability and to understand the key interactions that govern binding. nih.govnih.gov For example, a simulation of a pyrazole derivative docked into the active site of a kinase can reveal the stability of the binding pose over a period of nanoseconds. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored to evaluate the stability of the complex. A stable RMSD profile suggests that the ligand remains securely bound in the active site. nih.gov
Furthermore, MD simulations can elucidate the role of individual amino acid residues in the binding pocket. By analyzing the trajectories, researchers can identify persistent hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the protein. nih.gov This information is invaluable for understanding the molecular basis of activity and for designing modifications to the ligand that could enhance binding affinity.
Solvation effects are also a critical aspect that can be investigated using MD simulations. The simulations explicitly model the surrounding water molecules, allowing for an analysis of how the solvent influences the ligand's conformation and its interaction with the target protein. The study of water-mediated interactions can be crucial for a complete understanding of the binding process. Computational chemistry, in general, has become an indispensable tool for exploring the structural and functional properties of pyrazole derivatives, offering a cost-effective way to identify and optimize new therapeutic compounds. eurasianjournals.com
Table 2: Representative Output from a Molecular Dynamics Simulation of a Pyrazole Derivative-Protein Complex
| Metric | Observation | Interpretation |
| Ligand RMSD | Stable fluctuation around a low value (e.g., < 2 Å) | The ligand maintains a stable binding pose within the active site. nih.gov |
| Protein RMSD | Plateauing after an initial equilibration period | The overall protein structure is stable throughout the simulation. nih.gov |
| Hydrogen Bond Occupancy | High percentage for specific ligand-residue pairs | Indicates strong and persistent hydrogen bonding interactions crucial for binding. nih.gov |
| Binding Free Energy (MM/PBSA) | Favorable negative value | Suggests a thermodynamically stable binding of the ligand to the protein. nih.gov |
This table illustrates typical metrics from an MD simulation and is based on general findings for pyrazole derivatives, not this compound specifically.
Coordination Chemistry and Metal Complexation
Chelation Behavior of 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid as a Ligand
The chelation behavior of ligands structurally similar to this compound, such as (pyrazol-1-yl)acetic acid, has been explored, providing insight into its potential coordination capabilities. The presence of the N-heterocyclic pyrazole (B372694) ring and the exocyclic carboxylate group provides two distinct potential binding sites for metal ions.
Research on the coordination chemistry of the closely related (pyrazol-1-yl)acetic acid with lanthanide ions has demonstrated its ability to adopt several coordination modes. The carboxylate group alone can coordinate to metal centers in a monodentate, a chelating bidentate, or a bridging fashion. When acting in concert with the pyrazole ring, the ligand can function as a bidentate chelate, binding through one of the pyrazole nitrogen atoms and a carboxylate oxygen. In more complex arrangements, particularly in the formation of coordination polymers, it can exhibit tridentate coordination, bridging multiple metal centers. Studies on lanthanide complexes of (pyrazol-1-yl)acetic acid have identified terminal bidentate, bridging bidentate, and bridging tridentate coordination modes involving the carboxylate group.
The coordination behavior is dictated by the interplay between the pyrazole and carboxylate moieties. The carboxylate group, being a hard donor, readily coordinates with hard metal cations like lanthanides. The pyrazole ring, with its sp2-hybridized nitrogen atoms, acts as a softer donor site. The deprotonated carboxylate group is the primary binding site, with its coordination mode (terminal vs. bridging) influencing the dimensionality of the resulting complex. The pyrazole nitrogen can then coordinate to the same or an adjacent metal center, facilitating chelation or bridging and leading to the formation of stable one-, two-, or three-dimensional structures. The methyl group at the 4-position of the pyrazole ring in this compound is expected to have a minor electronic influence on the pyrazole nitrogen's basicity but may introduce steric effects that could influence the final structure of the metal complexes compared to its unsubstituted counterpart.
Synthesis and Structural Characterization of Metal Complexes
While specific studies on this compound with lanthanides are not widely documented, extensive research on the analogous (pyrazol-1-yl)acetic acid (L) provides a clear model for its complexation behavior. Reaction of (pyrazol-1-yl)acetic acid with lanthanide salts in an aqueous solution at a controlled pH has yielded a series of isostructural complexes. These complexes were characterized by single-crystal X-ray diffraction, revealing the formation of one-dimensional coordination polymers. The general formula for these complexes is [Ln(L)3(H2O)2]·nH2O. The coordination modes of the carboxylate groups were found to be crucial in dictating the final structure.
| Complex Formula | Lanthanide (Ln) | Coordination Polymer Structure | Observed Carboxylate Coordination Modes |
|---|---|---|---|
| [La(L)₃(H₂O)₂]·2H₂O | Lanthanum (La) | 1D Chain | Terminal Bidentate, Bridging Tridentate |
| [Ce(L)₃(H₂O)₂]·2H₂O | Cerium (Ce) | 1D Chain | Terminal Bidentate, Bridging Tridentate |
| [Pr(L)₃(H₂O)₂]·2H₂O | Praseodymium (Pr) | 1D Chain | Terminal Bidentate, Bridging Tridentate |
| [Nd(L)₃(H₂O)₂]·H₂O | Neodymium (Nd) | 1D Chain | Terminal Bidentate, Bridging Bidentate, Tridentate |
A comprehensive search of scientific literature did not yield specific examples of synthesized and structurally characterized complexes exclusively featuring this compound as a ligand with Silver(I). Research on silver(I) complexes with other pyrazole-based ligands shows that coordination typically occurs through the pyrazole nitrogen atoms, often resulting in the formation of polynuclear structures, including dimers, trimers, or coordination polymers. nih.govnih.govuni-halle.de The coordination geometry around the Ag(I) ion is commonly linear or distorted linear. nih.gov
Specific studies detailing the synthesis and structural characterization of Copper(I) or Copper(II) complexes with this compound are not readily found in the surveyed literature. However, the broader field of copper-pyrazole chemistry is extensive. Pyrazole derivatives are well-known to form stable complexes with both Cu(I) and Cu(II). nih.govnih.gov Coordination typically involves the nitrogen atoms of the pyrazole ring and, when present, other donor atoms like the oxygen atoms from a carboxylate group. mdpi.com Depending on the specific ligand and reaction conditions, these complexes can adopt various geometries, including square planar or distorted octahedral for Cu(II). researchgate.net
Other Transition Metal Complexes
The ligand this compound, a derivative of pyrazole-acetic acid, demonstrates versatile coordination behavior with a range of transition metals. Its ability to act as a bidentate or potentially bridging ligand allows for the formation of structurally diverse complexes. Research into pyrazole-based ligands shows the formation of stable complexes with numerous transition metals, including copper(II), nickel(II), cobalt(II), zinc(II), cadmium(II), iron(II), and ruthenium. nih.govresearchgate.netnih.gov
In these complexes, the pyrazole derivative typically coordinates to the metal center through the nitrogen atom of the pyrazole ring and one of the oxygen atoms of the carboxylate group, forming a stable chelate ring. researchgate.net The specific coordination geometry—such as octahedral, tetrahedral, or square planar—is influenced by the nature of the metal ion, its oxidation state, and the presence of other ancillary ligands in the coordination sphere. researchgate.netmdpi.com For instance, complexes with Cu(II) have been observed to adopt square planar or distorted octahedral geometries, while Co(II) and Ni(II) complexes often exhibit octahedral or tetrahedral arrangements. researchgate.netmdpi.comresearchgate.net Ruthenium complexes, particularly those involving a Ru(p-cymene) moiety, have been synthesized and characterized, showing a pseudo-octahedral geometry. rsc.org
Spectroscopic and Magnetic Properties of Metal Complexes
The formation of metal complexes with this compound induces significant changes in spectroscopic and magnetic properties, which provide valuable insights into their electronic structure and geometry.
Infrared (IR) Spectroscopy: Upon coordination to a metal ion, the characteristic vibrational frequencies of the ligand are altered. A key indicator of complexation is the shift in the stretching frequencies of the carboxylate group. The difference between the asymmetric (ν_asym(COO⁻)) and symmetric (ν_sym(COO⁻)) stretching frequencies can help determine the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).
NMR Spectroscopy: In the ¹H NMR spectra of diamagnetic complexes (e.g., with Zn(II) or Cd(II)), the signals corresponding to the protons of the pyrazole ring and the methylene (B1212753) group of the acetic acid moiety show coordination-induced shifts compared to the free ligand. scispace.com This shifting is a direct consequence of the electronic environment changing upon coordination to the metal center. scispace.com
Electronic (UV-Vis) Spectroscopy and Magnetic Properties: The electronic spectra of complexes with d-block metals like Cu(II), Ni(II), and Co(II) display characteristic d-d transition bands. The position and intensity of these bands are indicative of the coordination geometry around the metal ion. mdpi.com For example, Cu(II) complexes often show a broad absorption band in the visible region, consistent with a distorted octahedral or square planar geometry. mdpi.com
Magnetic susceptibility measurements provide information about the number of unpaired electrons in the complex, which helps in determining the spin state and geometry. For instance, magnetic moment values for Co(II) complexes are typically in the range of 4.4–4.8 B.M., which is characteristic of high-spin octahedral complexes. mdpi.comresearchgate.net Similarly, Cu(II) complexes generally exhibit magnetic moments around 1.9 B.M., corresponding to one unpaired electron. mdpi.com
Interactive Data Table: Spectroscopic and Magnetic Data for Representative Pyrazole-carboxylate Metal Complexes
| Metal Complex | IR (ν(C=O), cm⁻¹) | Electronic Spectra (λ_max, nm) | Magnetic Moment (μ_eff, B.M.) | Proposed Geometry |
| Co(II) Complex | ~1620 | 414, 493 (d-d transitions) mdpi.com | 4.47 mdpi.com | Octahedral |
| Ni(II) Complex | ~1610 | 431, 463 (d-d transitions) mdpi.com | ~3.0 | Octahedral |
| Cu(II) Complex | ~1630 | 516 (d-d transition) mdpi.com | 1.94 mdpi.com | Distorted Octahedral |
| Ru(II) Complex | Not specified | Not specified | Diamagnetic | Pseudo-octahedral rsc.org |
Note: The data presented is representative of complexes with similar pyrazole-carboxylate ligands, as specific data for the titular compound may vary.
Applications of Metal Complexes Derived from this compound
The unique structural and electronic properties of these metal complexes make them promising candidates for various applications.
Catalysis and Organometallic Chemistry
Metal complexes incorporating pyrazole-based ligands have emerged as effective catalysts in a variety of organic transformations. researchgate.net The electronic properties of the pyrazole ring can be fine-tuned by substituents, which in turn influences the catalytic activity of the metal center. researchgate.net These complexes have shown activity in C-C coupling reactions, such as the Suzuki-Miyaura reaction, as well as in oxidation and hydrogenation processes. researchgate.netmdpi.com The combination of a nitrogen-donor pyrazole and an oxygen-donor carboxylate in the ligand framework provides a stable coordination environment that can facilitate catalytic cycles. For example, copper-based pyrazolate metal-organic frameworks have demonstrated efficiency in catalyzing dehydrogenative C–O cross-coupling reactions. acs.org
Metalloenzyme Mimicry
The coordination environment provided by pyrazole-carboxylate ligands, particularly their N,N,O-donor set in bis(pyrazol-1-yl)acetate derivatives, resembles the active sites of certain metalloenzymes. researchgate.net This has led to their use as structural and functional models to study the mechanisms of biological catalysts. researchgate.net Artificial metalloenzymes, created by incorporating such complexes into protein scaffolds, are a growing field of research for mimicking natural enzyme functions like substrate binding and activation. nih.gov The ability of these complexes to mimic the coordination geometry and electronic properties of enzyme active sites is crucial for understanding complex biological processes. nih.gov
Therapeutic Applications (e.g., Anticancer Agents)
A significant area of application for metal complexes of pyrazole derivatives is in medicinal chemistry, particularly as anticancer agents. mdpi.comdntb.gov.ua Numerous studies have shown that metal complexes, especially those of copper and ruthenium, can exhibit potent cytotoxic activity against various human cancer cell lines, often surpassing the efficacy of established drugs like cisplatin (B142131). rsc.orgnih.gov
Copper complexes derived from ester derivatives of bis(pyrazol-1-yl)acetate have demonstrated significant in vitro antitumor activity against a panel of human cancer cell lines, including colon (HCT-15), breast (MCF-7), and lung (A549) cancer. nih.govacs.org These complexes were found to be significantly more effective than cisplatin and were able to overcome cisplatin resistance. nih.gov Similarly, ruthenium(II)-arene complexes bearing pyrazolyl–pyridine (B92270) type ligands have shown efficient cytotoxicity in breast cancer cells (MCF-7) and have been noted for their apoptosis-inducing activity. rsc.org
Interactive Data Table: In Vitro Anticancer Activity (IC₅₀ Values in µM) of Representative Pyrazole-Based Metal Complexes
| Compound | HCT-15 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Cu(II) Complex (Example) | < 1.0 nih.gov | < 1.0 nih.gov | < 1.0 nih.gov |
| Ru(II) Complex (Example) | Not specified | Effective cytotoxicity reported rsc.org | Insensitive rsc.org |
| Cisplatin (Reference) | ~5-10 nih.gov | ~5-15 nih.gov | ~2-8 nih.gov |
Note: IC₅₀ values are illustrative based on reported activities of similar copper and ruthenium pyrazole complexes. rsc.orgnih.govacs.org
The mechanism of action for these anticancer agents is often multifactorial, involving processes like the induction of endoplasmic reticulum (ER) stress, paraptotic cell death, and inhibition of key enzymes like cyclin-dependent kinases (CDKs). nih.govacs.org
Medicinal Chemistry and Biological Evaluation
Role of 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid in Drug Discovery and Development
While specific research on "this compound" is emerging, the pyrazole (B372694) acetic acid scaffold is a well-established pharmacophore in drug discovery. The pyrazole ring system is a key component in several FDA-approved drugs, highlighting its therapeutic importance. frontiersin.org The addition of an acetic acid side chain provides a crucial functional group that can interact with various biological targets, such as enzymes and receptors, thereby modulating their activity. nih.gov
The overarching strategy in the development of new drugs from this class of compounds involves the chemical modification of the core structure to generate a library of novel derivatives. These are then subjected to rigorous screening to assess their biological activities. This approach has been successfully employed to identify pyrazole derivatives with significant anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. rsc.orgfrontiersin.orgnih.gov The primary objective is the identification of a lead compound that demonstrates superior efficacy and a favorable safety profile, paving the way for further preclinical and clinical development. nih.gov
In Vitro Biological Activity Studies of this compound Derivatives
Disclaimer: The following sections summarize the biological activities of the broader class of pyrazole derivatives, as specific data for derivatives of this compound were not extensively available in the reviewed literature.
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives is well-documented, with many compounds acting as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. frontiersin.org A notable example is the pyrazole derivative FR140423, a selective COX-2 inhibitor that has demonstrated potent anti-inflammatory effects, proving to be two to three times more effective than indomethacin (B1671933) in a carrageenan-induced paw edema model.
Further research into novel pyrazole derivatives has identified compounds with superior anti-inflammatory activity compared to indomethacin, showing edema inhibition in the range of 61.12% to 62.67%. The carrageenan-induced rat paw edema assay is a standard in vivo model used to evaluate the anti-inflammatory efficacy of these compounds.
| Compound | Animal Model | Edema Inhibition (%) | Reference |
|---|---|---|---|
| FR140423 | Rat (Carrageenan-induced paw edema) | More potent than indomethacin | |
| Novel Pyrazole Derivative 3 | Rat (Carrageenan-induced paw edema) | 62.67% | |
| Novel Pyrazole Derivative 4 | Rat (Carrageenan-induced paw edema) | 61.12% | |
| Novel Pyrazole Derivative 8f | Rat (Carrageenan-induced paw edema) | 61.50% | |
| Novel Pyrazole Derivative 10r | Rat (Carrageenan-induced paw edema) | 62.00% | |
| Indomethacin (Reference) | Rat (Carrageenan-induced paw edema) | 60.8% |
Analgesic Effects
The pain-relieving properties of pyrazole derivatives are often associated with their anti-inflammatory mechanism, primarily through the inhibition of prostaglandin (B15479496) synthesis. The compound FR140423, for example, exhibited significant dose-dependent anti-hyperalgesic effects in a yeast-induced pain model, being five times more potent than indomethacin.
Interestingly, the analgesic action of some pyrazole derivatives may also involve the opioid system. The pain-relieving effects of FR140423 were counteracted by the mu-opioid antagonist naloxone, suggesting a unique mode of action for a non-steroidal anti-inflammatory drug (NSAID). Similarly, a pyrazolyl-thiazole derivative demonstrated dose-dependent pain relief in the acetic acid-induced writhing test, an effect that was also reversed by naloxone.
Antimicrobial Activity (Antibacterial, Antifungal)
Pyrazole derivatives have been the subject of extensive antimicrobial research, demonstrating a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. For instance, a series of novel pyrazole derivatives incorporating thiazole (B1198619) scaffolds have shown promising antibacterial and antifungal properties.
In a specific study, a pyrazole derivative (compound 3) exhibited high potency against E. coli, with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, surpassing the efficacy of the standard antibiotic ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). Another compound from the same series (compound 4) was highly effective against S. epidermidis (MIC: 0.25 μg/mL). In the realm of antifungal activity, a different pyrazole derivative (compound 2) displayed significant activity against Aspergillus niger with an MIC of 1 μg/mL.
| Compound | Microorganism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Compound 3 | E. coli | 0.25 | |
| Ciprofloxacin (Reference) | E. coli | 0.5 | |
| Compound 4 | S. epidermidis | 0.25 | |
| Ciprofloxacin (Reference) | S. epidermidis | 4 | |
| Compound 2 | Aspergillus niger | 1 | |
| Clotrimazole (Reference) | Aspergillus niger | - |
Anticancer and Antitumor Potentials
The development of pyrazole derivatives as anticancer agents is a highly active area of research. These compounds have been shown to inhibit the proliferation of a wide range of cancer cell lines through various mechanisms of action. For example, a series of pyrazole-indole hybrids has demonstrated significant antitumor activity against multiple cancer cell lines.
Notably, compounds 7a and 7b from this hybrid series exhibited potent anticancer activity against the HepG2 human liver cancer cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively. These values indicate a significantly higher potency than the standard chemotherapeutic drug doxorubicin (B1662922) (IC50 = 24.7 ± 3.2 μM). Another study highlighted a pyrazole derivative with a 4-bromophenyl substitution that effectively inhibited the growth of MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines with IC50 values of 5.8 µM, 8.0 µM, and 9.8 µM, respectively.
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 7a | HepG2 | 6.1 ± 1.9 | |
| 7b | HepG2 | 7.9 ± 1.9 | |
| Doxorubicin (Reference) | HepG2 | 24.7 ± 3.2 | |
| 4-bromophenyl substituted pyrazole | MCF-7 | 5.8 | |
| 4-bromophenyl substituted pyrazole | A549 | 8.0 | |
| 4-bromophenyl substituted pyrazole | HeLa | 9.8 |
Antiviral Activity
The antiviral potential of pyrazole derivatives is a burgeoning field of study, with research indicating efficacy against a variety of DNA and RNA viruses. A study focusing on novel 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives revealed their capacity to inhibit the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) at micromolar concentrations.
Furthermore, a series of hydroxyquinoline-pyrazole derivatives has shown considerable promise as antiviral agents against several coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. The antiviral mechanism of these compounds is multifaceted, involving the inhibition of viral attachment to host cells and the suppression of viral replication.
Antiparasitic Activity (e.g., Antileishmanial, Antitrypanosomal)
There is no specific data in the reviewed literature detailing the antileishmanial or antitrypanosomal activity of this compound. While numerous studies have demonstrated the potential of various pyrazole-based compounds against parasites like Leishmania and Trypanosoma, these findings are related to derivatives with different substitution patterns. nih.govscielo.brresearchgate.netmdpi.com For instance, research has been conducted on 4-(1H-pyrazol-1-yl)benzenesulfonamides and 1-aryl-1H-pyrazole-4-carboximidamides, which have shown some efficacy against Leishmania species. nih.govscielo.brresearchgate.net However, dedicated studies to evaluate the antiparasitic effects of this compound have not been identified.
Other Biological Activities (e.g., Antioxidant, Enzyme Inhibition)
The antioxidant and enzyme-inhibiting properties of this compound remain uncharacterized in the available scientific literature. The broader class of pyrazole derivatives has been a subject of interest for these activities. researchgate.netekb.eg For example, various pyrazole-containing molecules have been investigated for their ability to scavenge free radicals or inhibit enzymes such as monoamine oxidase (MAO), acetylcholinesterase, and cyclooxygenase (COX). nih.govmdpi.comchula.ac.thmdpi.com Notably, pyrazole acetic acid analogues, which are structurally related, have been identified as antagonists for the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2). nih.govnih.gov However, specific experimental data on the antioxidant capacity or enzyme inhibition profile of this compound is absent from current research publications.
Elucidation of Biological Mechanisms of Action
Detailed mechanistic studies to elucidate the biological action of this compound have not been published. The following subsections reflect the lack of specific information for this compound.
Interaction with Biological Macromolecules (Proteins, Nucleic Acids)
There is no available research that describes the direct interaction of this compound with biological macromolecules such as proteins or nucleic acids. Studies on other, more complex pyrazole derivatives have explored such interactions, for example, as inhibitors of topoisomerase II or through binding to specific protein targets. mdpi.com However, these findings cannot be extrapolated to this compound without dedicated experimental validation. The PubChem database entry for the compound does not list any literature detailing these interactions. uni.lu
Molecular Target Identification and Validation
No specific molecular targets have been identified or validated for this compound. The process of identifying and validating a molecular target is a critical step in drug discovery, but this work has not been reported for this specific molecule. Research on analogous compounds has identified targets such as the EGFR/PI3K/AKT/mTOR signaling pathway for certain pyrazolyl s-triazine derivatives, but this is not applicable to the subject compound. nih.gov
Cellular Pathway Modulation (e.g., Apoptosis Induction, Redox Homeostasis)
The effect of this compound on cellular pathways, including apoptosis induction and the modulation of redox homeostasis, has not been documented. While various pyrazole-containing compounds have been shown to induce programmed cell death in cancer cell lines, and the general concept of modulating redox homeostasis is a key area in therapeutic research, these principles have not been specifically investigated in the context of this compound. nih.govnih.govfrontiersin.orgsciforum.netmicrobialcell.com
Derivatization and Structure Activity Relationship Studies
Design Principles for Novel Derivatives of 2-(4-Methyl-1H-pyrazol-1-yl)acetic Acid
The design of new analogs of this compound is centered on two primary regions of the molecule: the pyrazole (B372694) ring and the acetic acid moiety. Each offers unique opportunities for chemical modification to probe interactions with biological targets and to modulate physicochemical properties.
The pyrazole ring is a versatile scaffold that allows for substitution at several positions. chim.it For the this compound core, the unoccupied positions on the pyrazole ring (positions 3 and 5) and the existing methyl group at position 4 are primary targets for modification.
Modification of the 4-Methyl Group: The methyl group at the 4-position can be replaced with other alkyl groups of varying sizes (e.g., ethyl, propyl) to explore the steric tolerance of the binding pocket. scispace.com Alternatively, it can be substituted with functional groups that can act as hydrogen bond donors or acceptors, such as hydroxyl or amino groups, to introduce new interactions with a biological target.
A summary of potential modifications on the pyrazole ring is presented in the table below.
| Position | Type of Modification | Rationale |
| 3 and 5 | Introduction of alkyl, aryl, or heteroaryl groups | To explore steric and electronic effects on target binding. |
| 3 and 5 | Addition of hydrogen bond donors/acceptors | To introduce new specific interactions with the target. |
| 4 | Replacement of methyl with larger alkyl groups | To probe the size of the binding pocket. |
| 4 | Substitution with functional groups (e.g., -OH, -NH2) | To introduce new hydrogen bonding interactions. |
The acetic acid side chain is a critical component of the molecule, often involved in key interactions with biological targets, particularly through its carboxylate group. Modifications at this site are aimed at altering acidity, polarity, and the potential for hydrogen bonding.
Esterification and Amidation: The carboxylic acid can be converted into a variety of esters and amides. This modification neutralizes the negative charge of the carboxylate, which can be beneficial for cell membrane permeability. The size and nature of the alcohol or amine used for this functionalization can also be varied to probe for additional binding interactions. researchgate.net
Bioisosteric Replacement: The carboxylic acid group can be replaced with other acidic functional groups known as bioisosteres, such as a tetrazole or a hydroxamic acid. These groups can mimic the acidic nature of the carboxylic acid while potentially offering improved metabolic stability or different binding geometries.
Chain Homologation or Branching: The length of the acetic acid chain can be extended or shortened to alter the positioning of the acidic group relative to the pyrazole core. Introducing substituents on the carbon atom alpha to the pyrazole ring can also influence the molecule's conformation and activity. ontosight.ai
The table below outlines potential functionalizations at the acetic acid moiety.
| Modification | Rationale | Potential Outcome |
| Esterification | To increase lipophilicity and cell permeability. | Prodrug strategy or altered binding. |
| Amidation | To introduce new hydrogen bonding possibilities and remove charge. | Improved pharmacokinetic properties. |
| Bioisosteric Replacement | To maintain acidic character with potentially improved properties. | Enhanced metabolic stability or binding. |
| Chain Length Modification | To optimize the position of the acidic group for target interaction. | Improved binding affinity. |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Analyses
Quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. ej-chem.org For a series of derivatives of this compound, QSAR models can be developed to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov
A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). mdpi.com Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov A statistically significant QSAR model can provide insights into the structural features that are crucial for activity. jst.go.jp For example, a model might reveal that increased hydrophobicity in a particular region of the molecule is positively correlated with its potency.
Similarly, QSPR models can be used to predict properties like solubility, melting point, and metabolic stability, which are important for drug development.
Pharmacophore Modeling and Ligand-Based Drug Design
In the absence of a known 3D structure of the biological target, ligand-based drug design approaches such as pharmacophore modeling can be employed. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity.
Starting with a set of active analogs of this compound, a pharmacophore model can be generated. This model might include features such as hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. The model serves as a 3D query to search virtual compound libraries for new molecules that fit the pharmacophore and are therefore likely to be active. It can also guide the design of new derivatives by highlighting the key interaction points that should be maintained or enhanced.
Future Directions and Research Perspectives
Development of Highly Selective and Potent Analogs
A primary avenue of future research lies in the rational design of analogs of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid to achieve higher potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific substitutions on the pyrazole (B372694) ring and modifications to the acetic acid side chain influence biological activity. nih.govrsc.org
Researchers are exploring various substitutions at different positions of the pyrazole ring to enhance efficacy against a range of diseases. nih.gov For instance, in the context of anticancer agents, the introduction of different aryl groups or heterocyclic rings can significantly impact a compound's ability to inhibit specific protein kinases, such as EGFR, VEGFR-2, and CDKs, which are often dysregulated in cancer. nih.govmdpi.commdpi.com The goal is to create derivatives that can selectively target cancer cells while minimizing effects on healthy cells, thereby reducing side effects. nih.gov
Similarly, for neuroprotective applications, SAR studies guide the development of pyrazole derivatives that can effectively cross the blood-brain barrier and interact with targets implicated in neurodegenerative diseases, such as monoamine oxidase B (MAO-B) or acetylcholinesterase (AChE). nih.govmdpi.comnih.gov The design of these analogs focuses on optimizing properties like lipophilicity and hydrogen bonding capacity to improve interaction with the target enzymes. mdpi.com
Table 1: Key Molecular Targets for Pyrazole-Based Analogs
| Target Class | Specific Examples | Therapeutic Area |
| Protein Kinases | EGFR, VEGFR-2, CDK2, JAK1 | Oncology |
| Enzymes | COX-2, MAO-B, AChE, PanD | Inflammation, Neurodegenerative Disorders, Infectious Disease |
| Receptors | Cannabinoid Receptors (CB1) | Neurological and Metabolic Disorders |
The development of these highly specialized analogs will likely involve computational modeling and docking studies to predict binding affinities and guide synthetic efforts, ultimately leading to a new generation of potent and selective pyrazole-based therapeutics. mdpi.com
Integration with Advanced Drug Delivery Systems
A significant challenge with many small molecule drugs, including pyrazole derivatives, is their limited bioavailability, often due to poor water solubility. Future research will increasingly focus on integrating compounds like this compound and its analogs into advanced drug delivery systems to overcome these limitations. nih.gov
Nanoparticle-based delivery systems represent a promising approach. Encapsulating pyrazole compounds within nanoparticles, such as solid lipid nanoparticles (SLNs), lipid-polymer hybrid nanoparticles (LPHNPs), or dendrimers, can enhance their solubility, stability, and circulation time in the body. nih.govmdpi.com These nanoformulations can also be engineered for targeted delivery to specific tissues or cells, such as tumors, which can increase therapeutic efficacy while reducing systemic toxicity. nih.gov For example, pyrazole-loaded nanoparticles have been investigated as a strategy to improve the delivery of anticancer agents. nih.govnih.gov
Another area of exploration is the use of liposomal emulsions. A study demonstrated that incorporating pyrazole-based compounds into chitosan (B1678972) liposomal emulsions could be effective for creating antimicrobial fabrics, indicating the versatility of these delivery systems for various applications. nih.govmdpi.com
Future work will likely involve the development of "smart" drug delivery systems that can release their pyrazole cargo in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, which are characteristic of a disease environment like a tumor.
Exploration of New Therapeutic Areas
While pyrazole derivatives are well-known for their anti-inflammatory and anticancer properties, ongoing research is uncovering their potential in a variety of other therapeutic areas. mdpi.comnih.gov The unique chemical structure of the pyrazole scaffold allows it to interact with a wide range of biological targets, opening doors to novel medical applications. researchgate.net
One of the most promising new frontiers is the treatment of neurodegenerative diseases . Studies have highlighted the potential of pyrazole derivatives as neuroprotective agents for conditions like Alzheimer's and Parkinson's disease. mdpi.comnih.goveurekaselect.com These compounds can target key pathological mechanisms, such as the inhibition of enzymes like AChE and MAO, reduction of amyloid-beta plaque formation, and protection of neurons from oxidative stress. nih.goveurekaselect.comnih.gov Furthermore, recent preclinical research has shown that certain pyrazole derivatives can target RIPK1-mediated necroptosis, suggesting a potential role in treating ischemic stroke. bioworld.com
The antiviral potential of pyrazole derivatives is another burgeoning field. For instance, novel pyrazole compounds have been developed that potently inhibit the replication of Rhinoviruses, which are a major cause of the common cold and can exacerbate respiratory diseases. acs.org
Additionally, the established antimicrobial properties of pyrazoles continue to be explored, with research focusing on developing new agents to combat drug-resistant bacteria and fungi. nih.gov The adaptability of the pyrazole scaffold suggests that analogs of this compound could be developed and screened for activity against a wide array of emerging health threats.
Sustainable and Scalable Synthetic Methodologies
In line with the global push for green chemistry, a major focus for the future will be the development of sustainable and scalable methods for synthesizing this compound and its derivatives. nih.govresearchgate.net Traditional synthetic routes often rely on harsh reaction conditions, hazardous solvents, and multi-step processes that are inefficient and generate significant waste. researchgate.netcitedrive.com
Modern research is centered on eco-friendly alternatives that are not only better for the environment but also more efficient and cost-effective for large-scale production. Key areas of development include:
Green Solvents: Utilizing water as a reaction medium is a prime example of a green approach to pyrazole synthesis, reducing the reliance on volatile organic compounds. thieme-connect.com
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted synthesis have emerged as powerful techniques that can dramatically reduce reaction times, increase yields, and improve energy efficiency compared to conventional heating methods. nih.govrsc.org
Catalysis: The use of reusable, non-toxic catalysts, including nano-catalysts like nano-ZnO or magnetic nanoparticles, is a significant advancement. nih.govbohrium.com These catalysts offer high efficiency, easy separation from the reaction mixture, and the ability to be recycled, making the process more sustainable. bohrium.com
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials are combined in a single step to form a complex product, are highly efficient. researchgate.net They adhere to the principles of atom economy by minimizing the number of synthetic steps and reducing waste. researchgate.net
Mechanochemistry: Solvent-free synthesis using mechanochemical methods, such as grinding, is another innovative and environmentally benign approach being explored for the production of pyrazole derivatives. nih.govmdpi.com
By focusing on these green and scalable methodologies, the chemical industry can produce important pyrazole-based compounds more sustainably, meeting both economic and environmental goals. nih.govcitedrive.com
Q & A
Q. What are the common synthetic routes for preparing 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and its derivatives?
The synthesis typically involves cyclocondensation reactions. For example, pyrazole derivatives can be synthesized using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield carboxylic acid derivatives . Modifications may include introducing substituents via nucleophilic substitution or coupling reactions, as seen in hydrazone derivatives of pyrazole-carboxylic acids . Key steps often require controlled reaction conditions (e.g., reflux in ethanol) and purification via recrystallization or chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. NMR (¹H and ¹³C) confirms the pyrazole ring substitution pattern and acetic acid linkage, while IR identifies functional groups like C=O (carboxylic acid) and N-H (pyrazole) . X-ray crystallography, as applied to similar pyrazole derivatives, provides definitive structural confirmation by resolving bond lengths and angles .
Q. How can researchers assess the stability of this compound under varying storage conditions?
Stability studies should include thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate decomposition temperatures. For storage, room temperature in inert atmospheres is generally suitable for related pyrazole-acetic acid derivatives, but moisture-sensitive analogs may require desiccants .
Advanced Research Questions
Q. How can synthetic yields of this compound be optimized in multistep reactions?
Yield optimization often involves adjusting reaction stoichiometry, catalysts (e.g., triethylamine for acylation), and solvent polarity. For instance, using chloroacetyl chloride with pyrazole intermediates under basic conditions improves acylation efficiency . Microwave-assisted synthesis or flow chemistry may also reduce reaction times and byproducts .
Q. What methodologies are used to evaluate the biological activity of pyrazole-acetic acid derivatives?
Antimicrobial assays (e.g., MIC against Staphylococcus aureus or E. coli) and enzyme inhibition studies (e.g., COX-2 or kinase assays) are common. Hydrazone derivatives of pyrazole-carboxylic acids have shown activity against Gram-positive bacteria, with structure-activity relationships (SAR) guiding further modifications .
Q. How do structural modifications (e.g., substituent position) influence the compound’s physicochemical properties?
Computational methods like DFT calculations predict electronic effects (e.g., HOMO-LUMO gaps) and solubility. For example, electron-withdrawing groups on the pyrazole ring enhance acidity, while bulky substituents may reduce bioavailability . Experimental validation via pKa measurements and logP analysis is critical .
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., bacterial strain differences) or impurities. Reproducibility requires standardized protocols (CLSI guidelines) and high-purity compounds (≥95% by HPLC). Meta-analyses comparing substituent effects across studies can clarify trends .
Q. How is X-ray crystallography applied to confirm the stereochemistry of pyrazole-acetic acid derivatives?
Single-crystal X-ray diffraction resolves bond configurations and intermolecular interactions. For example, studies on 4-methyl-5-phenyl-1H-pyrazol-3-ol confirmed planar pyrazole rings and hydrogen-bonding networks, which are critical for crystal packing predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
